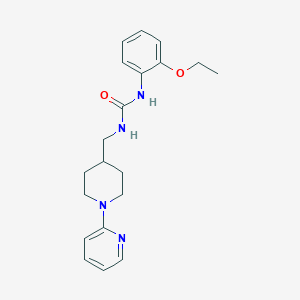

1-(2-Ethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea

Description

This compound features a urea core bridging a 2-ethoxyphenyl group and a piperidin-4-ylmethyl moiety substituted with a pyridin-2-yl group.

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c1-2-26-18-8-4-3-7-17(18)23-20(25)22-15-16-10-13-24(14-11-16)19-9-5-6-12-21-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWUOMBPHWUOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Ethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known by its CAS number 1235642-91-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes the available data on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N4O3, with a molecular weight of 382.5 g/mol. The structure features a urea moiety, which is crucial for its biological activity.

The urea functional group in this compound is known to facilitate interactions with various biological targets through hydrogen bonding. This characteristic is pivotal in the design of drugs targeting kinases and other proteins involved in cell signaling pathways. Recent studies indicate that compounds with similar structures can inhibit key receptors such as VEGFR2 and FGFR1, which are implicated in cancer progression .

Anticancer Activity

1-(2-Ethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has shown promising anticancer properties in vitro. In particular, studies have demonstrated its ability to induce apoptosis in cancer cell lines, suggesting that it may be effective against various types of tumors. For instance, compounds with similar piperidine and urea structures have been reported to exhibit significant cytotoxic effects against hypopharyngeal tumor cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives containing piperidine rings can exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL . While specific data for this compound is limited, the structural similarities suggest it may possess comparable activities.

Study 1: Anticancer Efficacy

In a recent study involving various piperidine derivatives, one compound demonstrated superior cytotoxicity compared to standard treatments like bleomycin. The study utilized FaDu hypopharyngeal tumor cells and highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Testing

Another investigation focused on the antibacterial properties of piperidine derivatives showed that specific substitutions on the piperidine ring significantly influenced antimicrobial efficacy. Compounds similar to 1-(2-Ethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea were effective against multiple bacterial strains at varying concentrations .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Structure A | Anticancer | 0.0039 |

| Compound B | Structure B | Antibacterial | 0.025 |

| 1-(2-Ethoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea | C21H26N4O3 | Potentially anticancer and antimicrobial | TBD |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Aromatic Substitutions

3-{[1-(2H-1,3-Benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}-1-(2-ethoxyphenyl)urea (CM868965)

- Structural Similarities : Shares the 2-ethoxyphenyl urea group.

- Key Differences: Replaces the pyridinyl-piperidine moiety with a pyrrolidinone ring bearing a benzodioxole group.

1-(2,4-Difluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5f)

- Structural Similarities : Urea linker and pyridinyl substituent.

- Key Differences: Difluorophenyl and trimethoxyphenoxy groups replace the ethoxyphenyl and piperidine moieties.

- Implications: Fluorine atoms improve metabolic stability and bioavailability. The trimethoxyphenoxy group may enhance kinase inhibition via hydrophobic interactions, as seen in analogous kinase inhibitors.

1-(4-Methoxyphenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea (5g)

- Structural Similarities : Pyridinyl and aryl-urea framework.

- Key Differences: Methoxyphenyl and trimethoxyphenoxy substituents.

- Implications : Increased methoxy groups could improve binding to ATP pockets in kinases but may reduce solubility compared to the ethoxy group in the target compound.

Piperidine-Containing Compounds

DMPI and CDFII

- Structural Similarities : Piperidine ring linked to aromatic systems (indole derivatives).

- Key Differences : Lack a urea group; instead, feature indole and benzyl substituents.

- Implications : Demonstrated synergy with carbapenems against MRSA, suggesting piperidine-aromatic hybrids may enhance antimicrobial activity. The target compound’s urea group could introduce hydrogen-bonding interactions absent in these analogs.

1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (18)

- Structural Similarities : Piperidine-urea framework.

- Key Differences : 2-Oxaadamantyl and triazine substituents replace the ethoxyphenyl and pyridinyl groups.

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Hydrogen Bond Donors | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~3.5 | 2 (urea NH) | Ethoxy, pyridine, piperidine |

| CM868965 | ~2.8 | 3 (urea NH, carbonyl) | Benzodioxole, pyrrolidinone |

| 5f | ~4.0 | 2 (urea NH) | Difluorophenyl, trimethoxy |

| Compound 18 | ~2.0 | 2 (urea NH) | Adamantane, triazine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.